molecular formula C6H12ClFN4 B12359018 1,3,5-Triazin-2-amine, 4-chloro-6-(1-fluoro-1-methylethyl)-

1,3,5-Triazin-2-amine, 4-chloro-6-(1-fluoro-1-methylethyl)-

Cat. No.: B12359018
M. Wt: 194.64 g/mol
InChI Key: IMYNZIJLOORIQI-UHFFFAOYSA-N
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Description

4-chloro-6-(2-fluoropropan-2-yl)-1,3,5-triazin-2-amine is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound features a triazine ring substituted with chlorine, fluorine, and an amine group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-(2-fluoropropan-2-yl)-1,3,5-triazin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoropropan-2-ylamine and cyanuric chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent like dichloromethane or acetonitrile. The temperature is maintained at a moderate level, typically around 0-25°C.

    Reaction Steps: The reaction proceeds through nucleophilic substitution, where the amine group of 2-fluoropropan-2-ylamine attacks the chlorine-substituted positions on the cyanuric chloride, leading to the formation of the desired triazine compound.

Industrial Production Methods

In industrial settings, the production of 4-chloro-6-(2-fluoropropan-2-yl)-1,3,5-triazin-2-amine is scaled up using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The process involves:

    Continuous Flow Reactors: These reactors provide a controlled environment for the reaction, ensuring consistent product quality.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-6-(2-fluoropropan-2-yl)-1,3,5-triazin-2-amine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents used.

    Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions, leading to the formation of different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines are commonly used. The reaction is typically carried out in polar solvents like dimethylformamide or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Nucleophilic Substitution: Substituted triazines with different functional groups.

    Oxidation: Oxidized derivatives of the triazine ring.

    Reduction: Reduced forms of the triazine compound.

    Hydrolysis: Hydrolyzed products, including amines and carboxylic acids.

Scientific Research Applications

4-chloro-6-(2-fluoropropan-2-yl)-1,3,5-triazin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides, due to its ability to interfere with specific biological pathways in plants and pests.

Mechanism of Action

The mechanism of action of 4-chloro-6-(2-fluoropropan-2-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, disrupting their normal function. This inhibition can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of metabolic pathways in microorganisms. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-6-(2-fluoropropan-2-yl)pyrimidine: A similar compound with a pyrimidine ring instead of a triazine ring.

    4-chloro-6-(2-fluoropropan-2-yl)-1,3,5-triazine: A compound with a similar structure but lacking the amine group.

Uniqueness

4-chloro-6-(2-fluoropropan-2-yl)-1,3,5-triazin-2-amine is unique due to its specific substitution pattern and the presence of both chlorine and fluorine atoms. This combination of substituents imparts distinct chemical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its uniqueness compared to similar compounds.

Properties

Molecular Formula

C6H12ClFN4

Molecular Weight

194.64 g/mol

IUPAC Name

4-chloro-2-(2-fluoropropan-2-yl)-1,2,3,4-tetrahydro-1,3,5-triazin-6-amine

InChI

InChI=1S/C6H12ClFN4/c1-6(2,8)3-10-4(7)12-5(9)11-3/h3-4,10H,1-2H3,(H3,9,11,12)

InChI Key

IMYNZIJLOORIQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1NC(N=C(N1)N)Cl)F

Origin of Product

United States

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